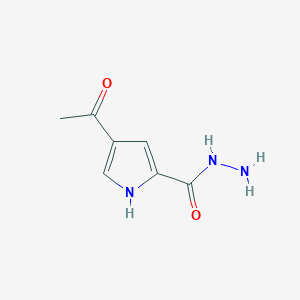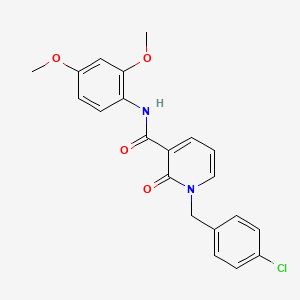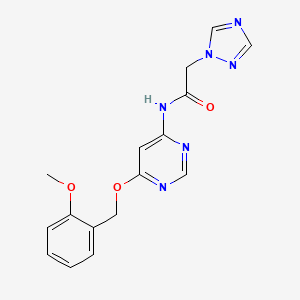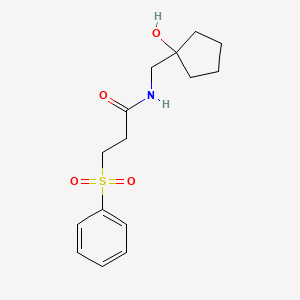
4-acetyl-1H-pyrrole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-1H-pyrrole-2-carbohydrazide is a chemical compound with the CAS Number: 477858-84-7. It has a molecular weight of 167.17 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H9N3O2 . The InChI code for this compound is 1S/C7H9N3O2/c1-4(11)5-2-6(9-3-5)7(12)10-8/h2-3,9H,8H2,1H3,(H,10,12) .Aplicaciones Científicas De Investigación
Spectral Analysis and Structural Elucidation
4-Acetyl-1H-pyrrole-2-carbohydrazide and its derivatives have been a subject of study for their spectral analysis and structural elucidation. In a study by Rawat and Singh (2014), the spectral analysis, structural elucidation, and chemical reactivity of a related compound, ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was investigated using experimental studies and quantum chemical calculations (Rawat & Singh, 2014).
Antiviral Evaluation
Derivatives of this compound have been evaluated for their antiviral activity. In a study, sugar uracil-1-ylmethylhydrazones and their oxadiazoline derivatives, synthesized from related compounds, showed moderate activities against hepatitis B virus (Ali, Amer, & Abdel-Rahman, 2007).
Evaluation in Molecular Assembly and Hydrogen Bonding
The molecular assembly, spectroscopic interpretation, and hydrogen bonding of pyrrole precursors, including compounds similar to this compound, have been evaluated for their synthetic usefulness and comparative evaluations (Rawat & Singh, 2014).
Biosynthesis Studies
Research on the biosynthesis of 2-acetyl-1-pyrroline in rice calli cultures has been conducted, providing insights into the key steps of this compound's biosynthesis in rice (Poonlaphdecha et al., 2016).
Role in Aromatic Rice and Food Products
Studies have shown that 2-acetyl-1-pyrroline, a compound related to this compound, is a key aroma component in aromatic rice and other food products, influencing the formation of this compound in various food sources (Routray & Rayaguru, 2018).
Electrophilicity Index Evaluation
The electrophilicity index of derivatives of this compound has been calculated, providing insights into the reactive sites within molecules, which is crucial for the development of new compounds with specific properties (Rawat & Singh, 2015).
Glucose Sensor Development
Pyrrole derivatives have been used in developing electrochemical glucose sensors, demonstrating the versatility of these compounds in sensor technology (Schalkhammer et al., 1991).
Diabetes and Alzheimer's Disease Treatment
Pyrrole derivatives have shown potential in controlling diseases such as type-II diabetes mellitus and Alzheimer's disease, as indicated by their inhibitory activities against specific enzymes (Riaz et al., 2015).
Safety and Hazards
The safety information available indicates that 4-acetyl-1H-pyrrole-2-carbohydrazide is associated with the GHS07 pictogram. The signal word for this compound is “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propiedades
IUPAC Name |
4-acetyl-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4(11)5-2-6(9-3-5)7(12)10-8/h2-3,9H,8H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYAAHSFYODHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7,8-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2862166.png)


![4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol](/img/structure/B2862172.png)
![[2-(5-Bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2862175.png)

![2-[(Tert-butoxycarbonyl)methylamino]-6picoline](/img/structure/B2862177.png)
![N-(3-chloro-4-methylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862179.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2862181.png)




